ROR|At/DHODH-IN-2 is a synthetic compound designed as a dual inhibitor targeting both the retinoic acid receptor-related orphan receptor gamma t (RORγt) and dihydroorotate dehydrogenase (DHODH). RORγt is a transcription factor that plays a critical role in the differentiation of T-helper 17 cells, which are involved in various autoimmune diseases and inflammatory responses. DHODH, on the other hand, is an enzyme essential for the de novo synthesis of pyrimidine nucleotides, crucial for DNA and RNA synthesis. By inhibiting both targets, ROR|At/DHODH-IN-2 aims to reduce the proliferation of immune and cancer cells, making it a promising candidate for therapeutic applications in immunology and oncology.
The chemical behavior of ROR|At/DHODH-IN-2 involves several types of reactions:
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride, along with acids and bases for hydrolysis .
ROR|At/DHODH-IN-2 exhibits significant biological activity through its dual inhibition mechanism. Inhibiting RORγt leads to decreased differentiation of T-helper 17 cells, which are implicated in inflammatory conditions. Simultaneously, inhibition of DHODH disrupts pyrimidine nucleotide synthesis, essential for cell proliferation. This dual action results in reduced immune cell activity and potential anti-cancer effects by inhibiting tumor growth and survival .
The synthesis of ROR|At/DHODH-IN-2 typically involves multiple steps:
ROR|At/DHODH-IN-2 has potential applications in various fields:
Studies have shown that ROR|At/DHODH-IN-2 interacts significantly with mitochondrial functions and metabolic pathways. Inhibition of RORγt has been linked to reduced oxidative phosphorylation rates, which are critical for energy production in cells. Additionally, this compound may promote ferroptosis (a form of regulated cell death) through oxidative stress mechanisms, indicating its potential impact on cancer cell metabolism
Several compounds exhibit similar inhibitory activities but differ in specificity or mechanism: Compared to these compounds, ROR|At/DHODH-IN-2's uniqueness lies in its dual-target approach, potentially leading to more effective therapeutic outcomes by addressing both immune modulation and nucleotide synthesis pathways simultaneously .Compound Name Target(s) Unique Features Brequinar Dihydroorotate dehydrogenase Potent DHODH inhibitor used primarily in cancer research. DSM265 Dihydroorotate dehydrogenase Developed for malaria treatment; focuses solely on DHODH. SR2211 Retinoic acid receptor-related orphan receptor gamma t Selective RORγt inhibitor; does not target DHODH.
| Parameter | RORγ/DHODH-IN-2 on RORγt | RORγ/DHODH-IN-2 on DHODH | Assay Conditions | Citation |
|---|---|---|---|---|
| k_on | 4.8 × 10⁵ M⁻¹ s⁻¹ [7] | 2.9 × 10⁵ M⁻¹ s⁻¹ [2] | stopped-flow fluorescence, 25 °C | [7] [2] |
| k_off | 1.2 × 10⁻² s⁻¹ [7] | 2.6 × 10⁻² s⁻¹ [2] | same as above | [7] [2] |
| K_d (calculated) | 25 nM [7] | 90 nM [1] | — | [7] [1] |
| Residence time τ (1/k_off) | 83 s [7] | 38 s [2] | — | [7] [2] |
| Mode | Non-competitive vs. cholesterol [6]; allosteric clamp [5] | Competitive vs. ubiquinone [10]; uncompetitive vs. dihydro-orotate [8] | — | [8] [10] [6] |
Interpretation
—Calorimetric titrations (pH 7.4, 298 K) show endothermic binding at RORγt (ΔH +4.2 kcal mol⁻¹) offset by favorable entropy (TΔS +15.0 kcal mol⁻¹) [7]; conversely, DHODH binding is exothermic (ΔH –9.4 kcal mol⁻¹) with modest entropic cost (TΔS –1.1 kcal mol⁻¹) [11].
| Target | ΔH (kcal mol⁻¹) | TΔS (kcal mol⁻¹) | ΔG_calc (kcal mol⁻¹) | Experiment/Calc | Citation |
|---|---|---|---|---|---|
| RORγt | +4.2 [7] | +15.0 [7] | –10.8 (IC₅₀-derived) [1] | ITC / in-silico | [7] [1] |
| DHODH | –9.4 [11] | –1.1 [11] | –9.6 (IC₅₀-derived) [1] | ITC / in-silico | [11] [1] |
Calculated ΔG values from IC₅₀ (11.9 nM and 90 nM) at 298 K yield –10.8 kcal mol⁻¹ and –9.6 kcal mol⁻¹, respectively (see Python thermodynamic conversion script in supplementary notebook) [1].
| Compound | RORγt IC₅₀ (nM) | DHODH IC₅₀ (nM) | RORγt Mode | DHODH Mode | Source |
|---|---|---|---|---|---|
| Cedirogant | 19.6 [2] | >100,000 [2] | Allosteric | Inactive | [2] |
| Izumerogant (parent) | 10.0 [2] | 98 [2] | Allosteric | Competitive | [2] |
| RORγ/DHODH-IN-2 (1311) | 11.9 [1] | 90 [1] | Allosteric | Competitive | [1] |
| Compound 1404 | 9.7 [2] | 100 [2] | Allosteric | Competitive | [2] |
| Compound 1514 | 952 [2] | 2,200 [2] | Mixed weak | Mixed weak | [2] |
Dual inhibitor exhibits sub-micromolar EC₅₀s against diverse viruses (SARS-CoV-2, HCMV, VACV). Cholesterol (50 µM) or uridine (30 µM) supplementation rescues infectivity only when both cofactors are provided, underscoring target duality [13].
| Virus | Cell Model | EC₅₀ (µM) | SI | Rescue by Uridine | Rescue by Cholesterol | Citation |
|---|---|---|---|---|---|---|
| SARS-CoV-2 | Calu-3 | 0.017 [13] | 1,400 [13] | Partial (↑ EC₅₀ >1 µM) [13] | None | [13] |
| HCMV | HFF-1 | 0.06 [13] | 1,667 [13] | Full | None | [13] |
| VACV | HeLa | 0.11 [13] | 909 [13] | Partial | None | [13] |
Murine naïve CD4⁺ cells polarized under IL-6 + TGF-β show 90% reduction of RORγt-ChIP peaks (3,028 → 289 loci) and parallel suppression of IL-17A/IL-17F transcription at 20 nM inhibitor [7]. Flow cytometry reveals reduced RORγt⁺IL-17A⁺ population from 28% to 2% without impacting CD4/CD8 double-positive thymocyte maturation [7].